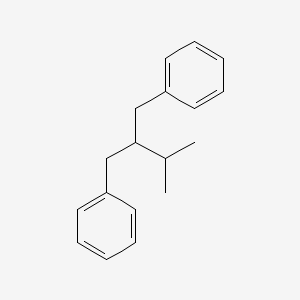
(2-Benzyl-3-methylbutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H18. It is a derivative of benzene, where a benzyl group and a 3-methylbutyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Benzyl-3-methylbutyl)benzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzene with 3-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH3CH2CH(CH3)CH2ClAlCl3C6H5CH2CH2CH(CH3)CH3+HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Benzyl-3-methylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive towards oxidation, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromic acid (HCrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br) and sulfuric acid (HSO) are used for bromination and sulfonation, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Methyl-substituted benzene.
Substitution: Bromobenzene, sulfonated benzene derivatives.
Scientific Research Applications
(2-Benzyl-3-methylbutyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of (2-Benzyl-3-methylbutyl)benzene involves its interaction with molecular targets through its aromatic ring and alkyl side chains. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species. The benzylic position is also reactive, allowing for various transformations.
Comparison with Similar Compounds
Similar Compounds
Benzene: The simplest aromatic compound, serving as the parent structure.
Toluene: Benzene with a methyl group, known for its solvent properties.
Ethylbenzene: Benzene with an ethyl group, used in the production of styrene.
Cumene: Benzene with an isopropyl group, used in the production of phenol and acetone.
Uniqueness
(2-Benzyl-3-methylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a benzyl group and a 3-methylbutyl group allows for diverse reactivity and applications compared to simpler benzene derivatives.
Properties
CAS No. |
824400-87-5 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(2-benzyl-3-methylbutyl)benzene |
InChI |
InChI=1S/C18H22/c1-15(2)18(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3 |
InChI Key |
UFACPBVJALJCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















